N(4)-phosphonatoagmatine(1-)
Description
N(4)-phosphonatoagmatine(1-) is a phosphorylated derivative of agmatine, a biogenic amine derived from arginine. Its molecular formula is C₅H₁₅N₄O₃P, and it features a phosphonic acid group attached to the N(4) position of the agmatine backbone . Key structural identifiers include:
- SMILES:
C(CCN=C(N)N)CNP(=O)(O)O - InChI:
InChI=1S/C5H15N4O3P/c6-5(7)8-3-1-2-4-9-13(10,11)12/h1-4H2,(H4,6,7,8)(H3,9,10,11,12) - InChIKey:
UYYDRBKHPQBWOH-UHFFFAOYSA-N
The compound’s collision cross-section (CCS) values, predicted via computational methods, vary depending on adduct formation (Table 1). These CCS values are critical for its identification in mass spectrometry-based metabolomic studies .
Properties
Molecular Formula |
C5H14N4O3P- |
|---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
diaminomethylidene-[4-(phosphonatoamino)butyl]azanium |
InChI |
InChI=1S/C5H15N4O3P/c6-5(7)8-3-1-2-4-9-13(10,11)12/h1-4H2,(H4,6,7,8)(H3,9,10,11,12)/p-1 |
InChI Key |
UYYDRBKHPQBWOH-UHFFFAOYSA-M |
Canonical SMILES |
C(CC[NH+]=C(N)N)CNP(=O)([O-])[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N(4)-Phosphonatoagmatine(1-) belongs to a class of phosphorylated guanidine derivatives. Below is a detailed comparison with its closest analogs:
Agmatine
- Structure: Agmatine ((4-aminobutyl)guanidine) lacks the phosphate group present in N(4)-phosphonatoagmatine(1-).
- Physicochemical Properties: Agmatine is more polar than its non-phosphorylated analogs but less polar than N(4)-phosphonatoagmatine(1-) due to the absence of the phosphonate group. The phosphate group in N(4)-phosphonatoagmatine(1-) enhances its solubility in aqueous environments compared to agmatine .
- Biological Role : Agmatine is a neurotransmitter and neuromodulator, whereas the phosphorylated derivative may play a role in phosphate metabolism or act as a substrate for phosphatases/kinases.
Phosphonatoarginine
- Structure: Phosphonatoarginine contains a phosphonate group attached to arginine’s guanidino nitrogen.
- Key Differences: N(4)-Phosphonatoagmatine(1-) lacks the α-carboxyl group present in arginine derivatives, altering its interaction with enzymes like nitric oxide synthases.
Other Phosphorylated Guanidines
Compounds like creatine phosphate and phosphocreatine share a phospho-guanidine motif but differ in backbone structure:
- Creatine Phosphate : Features a methylguanidine group linked to a phosphate via a carboxylate bridge.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
